![molecular formula C16H14N2O4 B2765040 (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 340319-42-8](/img/structure/B2765040.png)
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Description
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, hereafter referred to as 2E-CNFPPA, is a novel compound with a wide range of potential scientific and medical applications. This compound is a member of the class of compounds known as nitrile amides, which are characterized by the presence of a nitrile group attached to an amide group. Nitrile amides have a variety of interesting properties, including the ability to act as a source of nitric oxide (NO). NO is a key molecule in many biological processes, and its role in cellular signaling has been extensively studied. In addition, nitrile amides are known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Thus, 2E-CNFPPA has the potential to be used in a variety of research and medical applications.
Scientific Research Applications
- Significance : Understanding how plants balance defense and autotoxicity sheds light on their chemical defense strategies .
Plant Chemical Defense
Phytochemical Database Expansion
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGEZNGSLOINF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
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